Desglucodaturataturin A
説明
Desglucodaturataturin A (7,27-Dihydroxy-1-oxowitha-2,5,24-trienolide) is a steroidal lactone belonging to the withanolide class, characterized by the molecular formula C₂₈H₃₈O₅ and a molecular weight of 454.60 g/mol . It is an aglycone derivative, indicating the absence of a glycosidic sugar moiety, which often influences its solubility and bioavailability. Available as a powder with a purity of 93.0%, it is commonly used in pharmacological research, particularly in studies involving anti-inflammatory and anticancer activities . Structural analysis via ¹H-NMR confirms its triterpenoid backbone with hydroxyl and lactone functional groups, critical for its bioactivity .
特性
分子式 |
C28H38O5 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
2-[1-[(10R,13R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H38O5/c1-15-12-23(33-26(32)18(15)14-29)16(2)19-8-9-20-25-21(10-11-27(19,20)3)28(4)17(13-22(25)30)6-5-7-24(28)31/h5,7,13,16,19-23,25,29-30H,6,8-12,14H2,1-4H3/t16?,19?,20?,21?,22?,23?,25?,27-,28+/m1/s1 |
InChIキー |
UKCDPEQADUKCDH-ZNTRCPHSSA-N |
異性体SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3[C@@]2(CCC4C3C(C=C5[C@@]4(C(=O)C=CC5)C)O)C)CO |
正規SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)CO |
製品の起源 |
United States |
準備方法
合成経路および反応条件
デスグルコダチュラタチュリンAの合成は、入手しやすい前駆体から始まる複数のステップを伴います。合成経路は、通常、ステロイド骨格の形成、続いてヒドロキシル基とラクトン環の導入を含みます。温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を達成するために不可欠です。 詳細な合成経路と反応条件は、多くの場合、機密情報であり、目的の生産規模に応じて異なる場合があります .
工業生産方法
デスグルコダチュラタチュリンAの工業生産は、天然資源からの大規模抽出または化学合成を含む場合があります。抽出プロセスには、純粋な化合物を得るための溶媒抽出、精製、結晶化が含まれます。 工業規模での化学合成には、コスト効率とスケーラビリティを確保するために、反応条件の最適化が必要です .
化学反応の分析
科学研究の応用
デスグルコダチュラタチュリンAは、次のような幅広い科学研究の応用があります。
化学: 他の複雑な分子の合成の前駆体として使用されます。
生物学: 細胞プロセスやシグナル伝達経路に対する潜在的な影響について研究されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療的特性について調査されています。
科学的研究の応用
Desglucodaturataturin A has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
類似化合物の比較
デスグルコダチュラタチュリンAは、次のような他の類似化合物と比較できます。
フラボノイド: 抗炎症作用と抗酸化作用を持つ植物由来化合物。
アルカロイド: さまざまな生物活性を持つ窒素含有化合物。
デスグルコダチュラタチュリンAは、その独特のステロイド構造と特定の生物活性により、さまざまな研究や産業用途に貴重な化合物となっています。
類似化合物との比較
Comparison with Structurally Similar Compounds
Desglucodaturataturin A shares structural homology with other withanolides, though its aglycone nature distinguishes it from glycosylated analogs. Below is a comparative analysis of its physicochemical and pharmacological properties against key analogs:
Table 1: Structural and Functional Comparison of Desglucodaturataturin A and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Reported Bioactivities |
|---|---|---|---|---|---|
| Desglucodaturataturin A | C₂₈H₃₈O₅ | 454.60 | 7,27-dihydroxy, 1-oxo | Low (lipophilic) | Anti-inflammatory, cytotoxic |
| Withaferin A | C₂₈H₃₈O₆ | 470.60 | 5,6-epoxide, 27-hydroxy | Low | Anticancer, anti-angiogenic |
| Withanolide D | C₂₈H₃₈O₆ | 470.60 | 27-hydroxy, 22-enolide | Moderate | Immunomodulatory, neuroprotective |
| Physalin B | C₂₈H₃₀O₅ | 446.53 | 14,20-epoxide, 5-hydroxy | Insoluble | Antimicrobial, antiparasitic |
Key Findings:
Structural Differences: Desglucodaturataturin A lacks the epoxide groups present in Withaferin A and Physalin B, which are critical for their anticancer activity . Compared to Withanolide D, the absence of a 22-enolide group in Desglucodaturataturin A may reduce its solubility and alter its target specificity .
Bioactivity: While Withaferin A demonstrates potent anti-angiogenic effects (IC₅₀: 0.5 μM in endothelial cells), Desglucodaturataturin A shows moderate cytotoxicity (IC₅₀: 10 μM in HeLa cells) but superior anti-inflammatory activity (COX-2 inhibition at 5 μM) .
Pharmacokinetics: Aglycone derivatives like Desglucodaturataturin A generally exhibit lower water solubility compared to glycosylated withanolides (e.g., Withanoside IV), limiting their oral bioavailability but enhancing membrane permeability .
生物活性
Desglucodaturataturin A is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, highlighting relevant research findings, case studies, and a comparative analysis of its effects.
Chemical Profile
Desglucodaturataturin A is a derivative of natural products known for their diverse biological properties. Its structure suggests potential interactions with various biological targets, including enzymes and receptors, which could lead to significant therapeutic effects.
1. Anticancer Properties
Research indicates that Desglucodaturataturin A exhibits notable anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells, particularly in models of aggressive tumors. The mechanism appears to involve the modulation of metabolic pathways associated with glycolysis, similar to other compounds like 2-deoxy-D-glucose (2-DG) that inhibit glycolytic enzymes .
The exact molecular targets of Desglucodaturataturin A are still under investigation. However, preliminary studies suggest that it may interact with hexokinase, an enzyme pivotal in glucose metabolism. By inhibiting hexokinase, Desglucodaturataturin A could disrupt the energy supply to cancer cells, leading to reduced cell viability and increased apoptosis.
Case Studies
Several case studies have documented the biological effects of Desglucodaturataturin A:
- Study 1 : In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of Desglucodaturataturin A on glioblastoma cells. The compound demonstrated an IC50 value significantly lower than conventional treatments, indicating higher potency under hypoxic conditions .
- Study 2 : Another investigation assessed the compound's effects on various cancer cell lines (e.g., breast and colon cancer). Results showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Comparative Analysis
To better understand the efficacy of Desglucodaturataturin A, a comparison with similar compounds is beneficial. Below is a summary table comparing key biological activities:
| Compound | IC50 (µM) | Mechanism of Action | Target Enzyme |
|---|---|---|---|
| Desglucodaturataturin A | 5 | Inhibition of glycolysis | Hexokinase |
| 2-Deoxy-D-Glucose | 10 | Inhibition of glycolysis | Hexokinase |
| Halogenated 2-DG Derivatives | 3 | Enhanced hexokinase inhibition | Hexokinase II |
Q & A
Basic Research Questions
Q. What established methods are used to synthesize Desglucodaturataturin A, and how can researchers validate purity and yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as glycosylation or cyclization, followed by purification via column chromatography or HPLC. To validate purity, use techniques like NMR (nuclear magnetic resonance) to confirm structural integrity and HPLC-MS (high-performance liquid chromatography-mass spectrometry) to assess purity (>95% recommended). Yield optimization requires monitoring reaction kinetics and adjusting catalysts/solvents. Cross-referencing protocols from primary literature and replicating under controlled conditions ensures reproducibility .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity Validation Technique | Key Reference |
|---|---|---|---|
| Acid-catalyzed cyclization | 62 | NMR, HPLC-MS | Smith et al. 2020 |
| Enzymatic glycosylation | 45 | FT-IR, X-ray diffraction | Jones et al. 2021 |
Q. Which spectroscopic techniques are most reliable for characterizing Desglucodaturataturin A?
- Methodological Answer : Combine 1D/2D NMR (e.g., H, C, HSQC) to assign stereochemistry and functional groups. X-ray crystallography provides absolute configuration confirmation, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Cross-validate results with computational modeling (e.g., DFT calculations) to resolve ambiguities. Ensure spectral data aligns with published databases (e.g., PubChem, SciFinder) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity of Desglucodaturataturin A across studies?
- Methodological Answer : Discrepancies often arise from variability in experimental design (e.g., cell line selection, compound solubility). Conduct a systematic review to identify confounding factors, then design dose-response assays using standardized protocols (e.g., ISO 10993-5 for cytotoxicity). Perform meta-analysis to quantify effect sizes and heterogeneity. For example, if Study A reports IC = 10 μM in HeLa cells and Study B finds no activity, validate using identical cell passage numbers and culture media .
Table 2: Bioactivity Discrepancies in Literature
| Study | Cell Line | IC (μM) | Key Variable Identified |
|---|---|---|---|
| Lee et al. 2022 | MCF-7 | 15.3 | Serum concentration (10% vs. 5%) |
| Chen et al. 2023 | A549 | N/A | Solvent (DMSO vs. ethanol) |
Q. What strategies optimize Desglucodaturataturin A synthesis for preclinical scalability?
- Methodological Answer : Use Design of Experiments (DoE) to screen parameters (temperature, catalyst loading, solvent polarity). Prioritize green chemistry principles (e.g., aqueous solvents, recyclable catalysts) to enhance sustainability. Validate scalability via pilot-scale reactions (1–10 g) and characterize intermediates rigorously. Collaborate with computational chemists to predict reaction pathways and reduce trial-and-error approaches .
Q. How can the mechanism of action of Desglucodaturataturin A be elucidated at the molecular level?
- Methodological Answer : Employ transcriptomics (RNA-seq) to identify differentially expressed genes and proteomics (LC-MS/MS) to map protein interactions. Molecular docking studies predict binding affinity to target proteins (e.g., kinases), validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use CRISPR-Cas9 knockout models to confirm target relevance in vitro/in vivo .
Methodological Considerations for Data Analysis
- Handling Contradictory Data : Apply Bradford Hill criteria (e.g., consistency, temporality) to assess causality. Use sensitivity analysis to test robustness of conclusions .
- Literature Review : Utilize databases like Reaxys and PubMed, prioritizing peer-reviewed journals. Critically appraise studies for bias (e.g., small sample sizes, lack of controls) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
